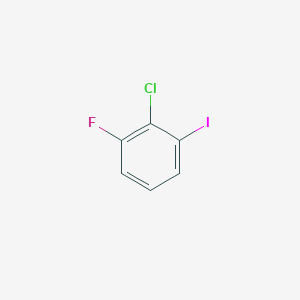

2-Chloro-3-fluoroiodobenzene

Description

Significance of Aryl Halides as Synthetic Precursors in Advanced Organic Chemistry

Aryl halides are fundamental building blocks in synthetic organic chemistry, primarily serving as electrophilic partners in a wide array of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. The ability to selectively functionalize an aromatic ring by leveraging the reactivity of a halogen substituent has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple halogens on a single aromatic ring expands the synthetic possibilities, offering a platform for intricate molecular design.

Overview of Differentiated Halogen Reactivity in Multifunctional Arenes

The reactivity of aryl halides is heavily influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases down the group, from fluorine to iodine (C-F > C-Cl > C-Br > C-I). sydney.edu.aulibretexts.org This trend dictates the relative ease of bond cleavage, with the C-I bond being the most labile and, therefore, the most reactive in many catalytic cycles, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions. masterjeeclasses.comrsc.org In polyhalogenated arenes, this difference in reactivity allows for chemoselective functionalization. For instance, an iodo-substituent can be selectively coupled while chloro- and fluoro-substituents remain intact, available for subsequent transformations under different reaction conditions. rsc.orgnih.gov This orthogonal reactivity is a powerful tool for synthetic chemists, enabling the efficient construction of highly substituted aromatic compounds.

Positioning of 2-Chloro-3-fluoroiodobenzene within Modern Synthetic Methodologies

This compound is a prime example of a polyhalogenated aryl system that embodies the principles of differentiated halogen reactivity. With three distinct halogen atoms—iodine, chlorine, and fluorine—on a benzene (B151609) ring, this compound offers a versatile platform for sequential and site-selective cross-coupling reactions. The highly reactive C-I bond can be targeted for initial functionalization, followed by reactions at the C-Cl bond, while the robust C-F bond often remains as a stable substituent or is modified under more forcing conditions. This hierarchical reactivity makes this compound a valuable intermediate in the synthesis of complex, multi-substituted aromatic molecules for a variety of applications.

Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol sigmaaldrich.com |

| CAS Number | 348642-49-9 amadischem.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 234 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.6010 (lit.) sigmaaldrich.com |

Chemical Reactivity and Applications

The strategic placement of three different halogens on the benzene ring dictates the chemical reactivity of this compound, making it a versatile substrate in organic synthesis.

Chemoselective Cross-Coupling Reactions

The primary utility of this compound lies in its capacity for chemoselective cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I, C-Cl, and C-F bonds allows for the selective functionalization of the aromatic ring.

Sonogashira Coupling: The C-I bond is the most reactive site and readily participates in palladium-catalyzed Sonogashira coupling reactions with terminal alkynes. csic.esresearchgate.net This allows for the introduction of an alkynyl group while leaving the chloro and fluoro substituents untouched for potential subsequent transformations.

Suzuki-Miyaura Coupling: Similarly, the C-I bond can be selectively coupled with boronic acids or their esters via the Suzuki-Miyaura reaction. nih.gov This enables the formation of a new carbon-carbon bond at a specific position on the aromatic ring.

Buchwald-Hartwig Amination: The C-I bond can also undergo selective amination reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-containing functional groups. beilstein-journals.org

Synthesis of Heterocyclic Compounds

The reactive nature of the C-I bond in this compound makes it a useful starting material for the synthesis of various heterocyclic compounds. For instance, it can be used in the preparation of substituted thiophenes and other sulfur-containing heterocycles. chemicalbook.com

Sequential Functionalization

Following the initial reaction at the C-I position, the less reactive C-Cl bond can be targeted for a second cross-coupling reaction under more vigorous conditions or with a different catalyst system. This sequential functionalization strategy is a powerful method for the construction of highly substituted and complex aromatic structures from a single starting material. The C-F bond is generally the least reactive and often remains as a permanent substituent, influencing the electronic properties and lipophilicity of the final molecule.

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the three aromatic protons, with coupling patterns influenced by the adjacent halogen atoms. |

| ¹³C NMR | The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the directly attached halogen. |

| ¹⁹F NMR | The fluorine NMR spectrum would exhibit a singlet or a multiplet corresponding to the single fluorine atom on the aromatic ring. semanticscholar.org |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (256.44 g/mol ), along with characteristic isotopic patterns for chlorine. nih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum would display absorption bands characteristic of C-H stretching and bending vibrations in the aromatic region, as well as C-X (X = Cl, F, I) stretching vibrations. aip.org |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPLDZRKRZACGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Reaction Mechanisms of 2 Chloro 3 Fluoroiodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.comwikipedia.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

Fluorine Displacement by Nucleophiles in Polyhalogenated Arenes

In the context of polyhalogenated arenes, the nature of the halogen leaving group plays a critical role in determining the outcome of SNAr reactions. Contrary to the trend observed in aliphatic SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the most readily displaced halogen. masterorganicchemistry.comyoutube.comyoutube.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com This initial attack of the nucleophile is typically the rate-determining step of the reaction. masterorganicchemistry.com

For 2-Chloro-3-fluoroiodobenzene, it is predicted that a strong nucleophile would preferentially displace the fluorine atom over the chlorine or iodine atoms, especially if the aromatic ring is further activated by the presence of strong electron-withdrawing groups at the ortho or para positions relative to the fluorine. chemistrysteps.comwikipedia.org The greater electronegativity of fluorine enhances the rate of formation of the Meisenheimer complex, which is the slow step of the reaction. youtube.com

Influence of Halogen Electronegativity and Positional Isomerism on Reactivity and Selectivity

The electronegativity of the halogens present on the benzene (B151609) ring significantly influences the reactivity and selectivity in SNAr reactions. The order of electronegativity is F > Cl > Br > I. A more electronegative halogen has a stronger inductive electron-withdrawing effect, which helps to stabilize the negative charge of the Meisenheimer intermediate. chemistrysteps.com Consequently, in nucleophilic aromatic substitution, aryl fluorides are generally more reactive than other aryl halides. masterorganicchemistry.com

| Feature | Influence on SNAr Reactivity of this compound |

| Leaving Group Ability | Fluorine is the preferred leaving group due to its high electronegativity, which facilitates the rate-determining nucleophilic attack. |

| Electronegativity | The high electronegativity of fluorine strongly polarizes the C-F bond, increasing the electrophilicity of the attached carbon. |

| Intermediate Stabilization | All three halogens contribute to the stabilization of the Meisenheimer complex through their inductive electron-withdrawing effects. |

| Positional Isomerism | The ortho and meta relationships of the halogens create a complex electronic environment, with the C-F bond being the most polarized and likely to react. |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is the characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.comminia.edu.eg The reaction proceeds via a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu

Regioselectivity and Isomer Formation in Substituted Halobenzenes

Halogens are generally considered deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution. uci.edu Their deactivating nature arises from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. uci.edu However, they are ortho-, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org

In this compound, all three halogen substituents are ortho-, para-directors. To predict the regioselectivity of an EAS reaction, the directing effects of all three halogens must be considered. The available positions for substitution are 4, 5, and 6.

Position 4: Para to the iodine and ortho to the fluorine.

Position 5: Para to the chlorine and meta to both the iodine and fluorine.

Position 6: Ortho to the iodine and meta to the chlorine and fluorine.

The directing effects of the halogens will likely lead to a mixture of products, with substitution at positions 4 and 6 being favored due to the ortho/para directing influence of the iodine and fluorine. Steric hindrance may play a role in disfavoring substitution at position 6, which is ortho to the bulky iodine atom. Therefore, the major product would likely be the one resulting from substitution at position 4.

| Substituent | Directing Effect | Influence on EAS of this compound |

| Iodine (at C1) | Ortho, Para-directing, Deactivating | Directs incoming electrophiles to positions 2 (blocked), 6 and 4. |

| Chlorine (at C2) | Ortho, Para-directing, Deactivating | Directs incoming electrophiles to positions 1 (blocked), 3 (blocked) and 5. |

| Fluorine (at C3) | Ortho, Para-directing, Deactivating | Directs incoming electrophiles to positions 2 (blocked), 4 and 6. |

Kinetic vs. Thermodynamic Control in Directed Substitutions

The concepts of kinetic and thermodynamic control can be applied to electrophilic aromatic substitution reactions, particularly when multiple products can be formed. libretexts.orgwikipedia.org The kinetic product is the one that is formed fastest, usually via the lowest energy transition state, while the thermodynamic product is the most stable product. wikipedia.orgyoutube.com

In the electrophilic substitution of this compound, the initial distribution of products is likely to be under kinetic control. For instance, substitution at the sterically less hindered position might be kinetically favored. At higher temperatures or with longer reaction times, if the reaction is reversible, the product distribution may shift to favor the thermodynamically most stable isomer. libretexts.orgwikipedia.org The thermodynamic stability of the products would depend on factors such as steric interactions between the substituents and the newly introduced electrophile. For example, if a bulky electrophile is introduced, the thermodynamically favored product might be the one where the new group is positioned to minimize steric strain with the existing iodine and chlorine atoms.

Radical-Mediated Transformations

Radical-mediated transformations of aromatic compounds often involve the homolytic cleavage of a carbon-halogen bond or a carbon-hydrogen bond. youtube.com These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.com

For this compound, the carbon-iodine bond is the weakest among the carbon-halogen bonds present in the molecule (C-I < C-Cl < C-F). Therefore, it is the most likely site for radical reactions initiated by heat or light. For instance, in the presence of a radical initiator, the C-I bond could undergo homolytic cleavage to form an aryl radical, 2-chloro-3-fluorophenyl radical, and an iodine radical. This aryl radical could then participate in various radical reactions, such as hydrogen abstraction or addition to an alkene.

Free-radical halogenation of the aromatic ring itself (substitution of a hydrogen atom) is also possible but is generally less common for aromatic compounds compared to electrophilic substitution unless specific conditions are used, such as high temperatures or UV light in the gas phase. youtube.com If such a reaction were to occur, the selectivity would be governed by the stability of the resulting radical intermediates, which is generally less predictable than the stability of the intermediates in ionic reactions.

Halogen Abstraction and Aryl Radical Generation from Iodobenzene (B50100) Derivatives

The generation of aryl radicals from iodobenzene derivatives is a pivotal step in many synthetic organic transformations. nih.gov The carbon-iodine (C–I) bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage to form a highly reactive aryl radical intermediate. rsc.org This process, known as halogen abstraction, can be initiated thermally, photochemically, or through the use of radical initiators. rsc.org In the case of this compound, the C–I bond can be cleaved to generate the 2-chloro-3-fluorophenyl radical. The presence of the chloro and fluoro substituents on the aromatic ring influences the electronic properties and, consequently, the reactivity of the molecule. These radicals are versatile intermediates for forming C–C and C-heteroatom bonds. nih.gov

Classical methods for generating aryl radicals often involved stoichiometric reagents like tributyltin hydride. nih.govrsc.org However, modern chemistry has seen a shift towards more efficient and environmentally benign catalytic methods, particularly those induced by light. rsc.org

Photoredox Catalysis in Radical Pathways

Visible-light photoredox catalysis has become a powerful strategy for generating aryl radicals from aryl iodides under exceptionally mild conditions. rsc.orgwikipedia.orgmdpi.com This methodology utilizes a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light to reach an excited state. wikipedia.orgrecercat.catacs.org This excited catalyst can then participate in a single-electron transfer (SET) process with the aryl iodide. core.ac.uk

For this compound, the excited photocatalyst can transfer an electron to the molecule, leading to the reductive cleavage of the C–I bond to form the 2-chloro-3-fluorophenyl radical and an iodide ion. wikipedia.orgacs.org This catalytic cycle allows for the continuous generation of aryl radicals, which can then engage in a variety of synthetic applications, including C-H arylation and cross-coupling reactions. rsc.orgacs.orgnih.gov The process is highly valued for its operational simplicity and high functional group tolerance. mdpi.com A general mechanism for the photoredox-catalyzed generation of aryl radicals is depicted below.

| Step | Process | Description |

| 1. Excitation | PC + hν → PC | The photocatalyst (PC) absorbs a photon (hν) to become an excited state catalyst (PC). |

| 2. SET | *PC + Ar–I → PC•+ + [Ar–I]•− | The excited catalyst transfers an electron to the aryl iodide (Ar-I), like this compound. |

| 3. Fragmentation | [Ar–I]•− → Ar• + I− | The resulting radical anion fragments into an aryl radical (Ar•) and an iodide ion (I−). |

| 4. Regeneration | PC•+ + e− → PC | The photocatalyst is regenerated to complete the catalytic cycle. |

This is a simplified representation of a possible photoredox catalytic cycle.

Reactivity of Hypervalent Iodine Intermediates Derived from this compound

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are highly valuable reagents in organic synthesis due to their unique reactivity, low toxicity, and ready availability. nih.govnih.gov They serve as powerful oxidants and electrophilic reagents for various transformations. beilstein-journals.orgcore.ac.uk

Formation and Reactivity of Iodonium (B1229267) Ylides and Salts

Diaryliodonium salts and iodonium ylides are two important classes of hypervalent iodine(III) reagents that can be derived from iodoarenes like this compound.

Iodonium Salts : Diaryliodonium salts feature two aryl groups attached to a cationic iodine center. nih.govsemanticscholar.org Unsymmetrical salts, such as those containing the 2-chloro-3-fluorophenyl group and a different aryl group, can be synthesized from this compound through one-pot procedures involving arylboronic acids or by reacting aryl iodides with reagents like m-CPBA and TsOH in the presence of another arene. nih.govdiva-portal.org These salts are excellent arylating agents, capable of transferring an aryl group to a wide range of nucleophiles under metal-free conditions. beilstein-journals.orgnih.gov

Iodonium Ylides : Iodonium ylides are neutral hypervalent iodine compounds typically stabilized by two electron-withdrawing groups attached to the carbon adjacent to the iodine. rsc.orgnih.govnih.gov They can be prepared from the reaction of an iodoarene derivative with a 1,3-dicarbonyl compound in the presence of a base. rsc.orgnih.gov The isolation of stable iodonium ylides provides strong evidence for their role as intermediates in various transformations. rsc.orgresearchgate.net Upon treatment with acids like HF or HCl, these ylides can undergo protonation followed by displacement of the phenyliodonio group to yield halogenated products. nih.gov

Mechanistic Aspects of Aryl Transfer and Rearrangement Reactions

Aryl Transfer : A key reaction of unsymmetrical diaryliodonium salts is the chemoselective transfer of one of the two aryl groups to a nucleophile. nih.gov The selectivity of this transfer is influenced by steric and electronic factors. diva-portal.orgnih.gov In reactions of an unsymmetrical diaryliodonium salt derived from this compound, the 2-chloro-3-fluorophenyl group would act as the transferable aryl unit. Generally, nucleophilic attack occurs at the more electron-deficient or less sterically hindered aryl ring. nih.govnih.gov Copper catalysis can also be employed to facilitate these arylations, often with complementary selectivity to metal-free conditions. nih.gov

Rearrangement Reactions : Hypervalent iodine reagents are also known to mediate various rearrangement reactions. nih.govresearchgate.netresearchgate.net For instance, certain diaryliodonium salts can undergo intramolecular aryl migration. nih.govbeilstein-journals.org While specific examples involving this compound derivatives are not prevalent in the reviewed literature, the principles of these rearrangements would apply. These reactions often proceed through cationic intermediates, where an aryl group migrates to an adjacent atom. nih.govresearchgate.net Iodonium ylides can also participate in novel reaction modes, such as a tandem [2+2] cycloaddition with an aryne followed by a 1,2-aryl migration from the iodine to a carbon center, enabling the construction of complex molecular scaffolds. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Fluoroiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Chloro-3-fluoroiodobenzene, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments to map out the carbon skeleton and the relative positions of the hydrogen and halogen substituents.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Patterns

No experimental or reliably predicted NMR data for this compound has been found in scientific literature. A hypothetical analysis would include:

¹H NMR: The proton NMR spectrum would be expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and proximity of neighboring atoms, particularly the fluorine atom, which would cause characteristic splitting patterns (J-coupling).

¹³C NMR: The carbon NMR spectrum would display six unique signals for the six carbon atoms of the benzene ring, as they are all in chemically distinct environments due to the substitution pattern. The chemical shifts would be influenced by the electronegativity of the attached halogens.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom. The precise chemical shift would be indicative of its electronic environment, and it would be split into a multiplet due to coupling with the adjacent protons.

A data table, such as the one below, would typically be used to summarize this information.

Table 1: Hypothetical NMR Data for this compound No data available in published literature.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) for this compound would be used to determine its exact molecular mass, confirming the elemental composition of C₆H₃ClFI. However, no HRMS data for this compound is publicly available. The analysis would also reveal a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes).

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure Probes

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energy of electrons ejected by monochromatic ultraviolet radiation. This provides direct experimental measurement of molecular orbital energies.

Ionization Energies of π-Orbitals and Halogen Lone Pairs

No UPS studies have been published for this compound. A UPS spectrum would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. It would be possible to distinguish between ionizations from the benzene ring's π-orbitals and the non-bonding lone pair orbitals of the chlorine, fluorine, and iodine atoms based on the energy and shape of the bands.

A table summarizing these findings would look as follows.

Table 2: Hypothetical UPS Ionization Energies for this compound No data available in published literature.

| Ionization Energy (eV) | Orbital Assignment |

|---|---|

| Data not available | π-orbitals |

Inductive and Resonance Effects on Molecular Electronic Structure

The analysis of UPS data would provide insight into how the halogen substituents modify the electronic structure of the benzene ring. The electronegative halogen atoms exert a strong electron-withdrawing inductive effect (-I), which would be expected to increase the ionization energies of the π-orbitals. Conversely, their lone pairs can participate in resonance, donating electron density back to the ring (+R effect). A detailed interpretation of the UPS spectrum, which is not possible without the data, would elucidate the balance of these competing effects on the molecule's electronic stability and reactivity.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonance-Enhanced Multiphoton Ionization (REMPI) is a highly sensitive and selective technique used to study the electronic and vibrational structure of molecules in the gas phase. mdpi.comwiley-vch.de The method involves the absorption of two or more photons by a molecule, where the first photon excites the molecule to an intermediate electronic state, and a subsequent photon ionizes it. nih.gov By scanning the wavelength of the laser, a spectrum corresponding to the transitions to the intermediate state can be obtained.

Vibrational Structure Analysis and Adiabatic Ionization Energy Determination

REMPI spectroscopy is particularly powerful for elucidating the vibrational structure of the excited electronic states of molecules. The resulting spectrum consists of a series of peaks, each corresponding to a specific vibrational level in the excited state. Analysis of the positions and intensities of these peaks provides detailed information about the vibrational frequencies and modes of the molecule in that electronic state.

Furthermore, by carefully measuring the minimum energy required to ionize the molecule from its ground vibrational state, the adiabatic ionization energy (AIE) can be determined with high precision. The AIE is a fundamental property of a molecule, representing the energy difference between the ground electronic and vibrational state of the neutral molecule and the ground electronic and vibrational state of its corresponding cation.

Transient Absorption Spectroscopy for Reactive Intermediate Detection

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states and reactive intermediates on timescales ranging from femtoseconds to milliseconds. In this method, a "pump" laser pulse excites the molecule of interest, and a time-delayed "probe" pulse measures the change in absorption of the sample as a function of time and wavelength. This allows for the direct observation of the formation and decay of transient species.

Photoexcitation Dynamics and Short-Lived Dissociation Channels

When a molecule like this compound absorbs ultraviolet light, it is promoted to an electronically excited state. From this excited state, it can undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state, or dissociation into radical fragments. Transient absorption spectroscopy can track these processes in real-time.

For halogenated aromatic compounds, a primary dissociation channel upon UV excitation is often the cleavage of the carbon-halogen bond. In the case of this compound, one would expect the C-I bond to be the most likely to break due to its lower bond energy compared to the C-Cl and C-F bonds. Transient absorption spectroscopy could potentially identify the resulting 2-chloro-3-fluorophenyl radical and iodine atom intermediates and measure the timescale of this dissociation.

However, a review of the current scientific literature did not yield specific studies on the transient absorption spectroscopy of this compound. Research on related compounds, such as chloroiodomethane, has utilized this technique to investigate its photodissociation dynamics in solution. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Characterization

Crystal Packing and Intermolecular Interactions, including Halogen Bonds

The way in which molecules of this compound arrange themselves in a crystal is governed by a variety of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic region on an adjacent molecule. wikipedia.orgprinceton.edu The strength of halogen bonds follows the trend I > Br > Cl > F. nih.govrug.nl

Given the presence of chlorine, fluorine, and iodine atoms in this compound, a detailed analysis of its crystal structure would be expected to reveal a complex network of intermolecular interactions. Of particular interest would be the potential for the iodine atom to participate in halogen bonding, given its high polarizability. These interactions play a critical role in determining the physical properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluoroiodobenzene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and properties of molecules in their ground state.

Geometry Optimization and Vibrational Analysis

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 2-chloro-3-fluoroiodobenzene, this process would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The outcome of this calculation would be a set of Cartesian coordinates for each atom, from which crucial parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

Following a successful geometry optimization, a vibrational analysis is typically performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the theoretical vibrational frequencies and their corresponding normal modes. These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

| C-I Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| C-C-Cl Bond Angle (°) | Data not available |

| C-C-F Bond Angle (°) | Data not available |

Table 2: Hypothetical Selected Vibrational Frequencies for this compound (Calculated via DFT)

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-I Stretch | Data not available |

| C-Cl Stretch | Data not available |

| C-F Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

Electronic Structure Analysis (HOMO-LUMO Energetics, Charge Distribution)

DFT calculations also provide invaluable insights into the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and more reactive.

Furthermore, the distribution of electronic charge within the molecule can be analyzed. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges, revealing the electron-donating or electron-withdrawing effects of the halogen substituents and identifying potential sites for electrophilic or nucleophilic attack.

Table 3: Hypothetical Electronic Properties of this compound (Calculated via DFT)

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Quantum Chemical Methods for Excited State Dynamics

The interaction of molecules with light and their subsequent behavior in electronically excited states are crucial for understanding photochemistry. For halogenated aromatic compounds, photodissociation of the carbon-halogen bond is a common and important process.

Multireference Approaches (e.g., CASSCF, CASPT2) for Photodissociation Studies

While DFT is powerful for ground-state properties, it is often inadequate for describing the complexities of excited states, especially in regions of the potential energy surface where bond breaking occurs. For studying the photodissociation of the C-I bond in this compound, more advanced multireference methods are necessary.

The Complete Active Space Self-Consistent Field (CASSCF) method provides a robust framework for describing the electronic structure when multiple electronic configurations are important, as is the case during bond dissociation. Following a CASSCF calculation, the energies can be further refined using methods like the Complete Active Space with Second-order Perturbation Theory (CASPT2) to account for dynamic electron correlation. These calculations would map out the potential energy surfaces of the ground and relevant excited states as a function of the C-I bond distance, identifying reaction pathways and potential energy barriers for dissociation.

Intersystem Crossing (ISC) Pathways and Efficiencies

Upon photoexcitation, a molecule can undergo a spin-forbidden transition from a singlet excited state to a triplet excited state, a process known as intersystem crossing (ISC). The heavy iodine atom in this compound is expected to significantly enhance the rate of ISC due to the heavy-atom effect, which increases spin-orbit coupling.

Computational methods can be employed to locate the minimum energy crossing points (MECPs) between singlet and triplet potential energy surfaces. The spin-orbit coupling matrix elements at these crossing points can be calculated to estimate the efficiency of intersystem crossing. Understanding these pathways is critical for predicting the photochemical fate of the molecule, as triplet states often exhibit different reactivity and longer lifetimes than their singlet counterparts.

Mechanistic Probing through Computational Models

Computational models can be used to probe the mechanisms of various reactions involving this compound. For instance, the influence of the chloro and fluoro substituents on the photodissociation dynamics of the C-I bond could be investigated. By comparing the calculated potential energy surfaces and dissociation barriers with those of iodobenzene (B50100) and other di-substituted iodobenzenes, a deeper understanding of the electronic and steric effects of the other halogens can be gained.

Similarly, computational models could be used to explore the regioselectivity of nucleophilic aromatic substitution reactions or the mechanisms of metal-catalyzed cross-coupling reactions involving this compound. By mapping out the reaction pathways and identifying transition states, computational chemistry can provide valuable mechanistic insights that complement experimental studies.

Transition State Analysis and Reaction Energy Barriers

Theoretical and computational chemistry provides powerful tools for elucidating the reaction mechanisms and predicting the reactivity of organic molecules such as this compound. Transition state analysis, in particular, is crucial for understanding the kinetics of chemical reactions, including nucleophilic aromatic substitution (SNAr), a common reaction pathway for halogenated aromatic compounds.

In the context of this compound, computational models can be employed to investigate the transition states and energy barriers associated with the displacement of its halogen substituents. The SNAr mechanism typically proceeds through a two-step process involving the formation of a negatively charged intermediate known as the Meisenheimer complex. masterorganicchemistry.com The first step, the formation of this complex, is generally the rate-determining step of the reaction. masterorganicchemistry.com The energy barrier for this step is influenced by several factors, including the nature of the leaving group, the attacking nucleophile, and the presence of other substituents on the aromatic ring. nih.gov

The presence of multiple halogen substituents complicates the reactivity profile. The electron-withdrawing nature of the fluorine and chlorine atoms can activate the benzene (B151609) ring towards nucleophilic attack, thereby lowering the reaction energy barriers. Computational studies on similar polychlorinated compounds have shown that the presence of multiple halogens can significantly alter the crystal structure and intermolecular interactions, which in turn can influence reactivity.

Below is a hypothetical data table illustrating the kind of information that could be generated from a computational study on the SNAr reaction of this compound with a generic nucleophile (Nu⁻).

| Leaving Group | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Solvated |

| Iodine | 25.8 | 22.1 |

| Chlorine | 22.5 | 19.3 |

| Fluorine | 20.1 | 17.5 |

Note: The data in this table is illustrative and based on general principles of SNAr reactivity, not on specific experimental or computational results for this compound.

Role of Solvation and Environmental Effects on Reaction Pathways

Solvation plays a critical role in the kinetics and thermodynamics of chemical reactions in solution. For reactions involving charged species, such as the Meisenheimer complex in SNAr reactions, the surrounding solvent molecules can provide significant stabilization, thereby altering the reaction energy barriers. nih.gov

In the case of this compound, the effect of the solvent on its reaction pathways can be investigated computationally using implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can be computationally efficient. Explicit solvent models involve the inclusion of individual solvent molecules in the calculation, providing a more detailed picture of solute-solvent interactions but at a higher computational cost.

The choice of solvent can have a profound impact on the reaction rate. Protic solvents, which can engage in hydrogen bonding, can solvate both the nucleophile and the leaving group. nih.gov The solvation of the nucleophile can decrease its reactivity, while the solvation of the leaving group can facilitate its departure. nih.gov Aprotic polar solvents, on the other hand, are generally better at solvating cations, leaving the anionic nucleophile more "naked" and reactive. nih.gov

For the SNAr reaction of this compound, a polar aprotic solvent would likely accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate without significantly deactivating the nucleophile. Computational studies on similar SNAr reactions have demonstrated that the reaction barrier is significantly lowered in the presence of a solvent that can effectively stabilize the transition state. researchgate.net

The following table provides a hypothetical comparison of reaction rates in different solvents for the displacement of the fluorine atom in this compound.

| Solvent | Dielectric Constant | Relative Rate |

| Gas Phase | 1 | 1 |

| Toluene | 2.4 | 15 |

| Acetonitrile | 37.5 | 1,200 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5,500 |

Note: This data is illustrative and based on general trends observed for SNAr reactions.

Analysis of Intermolecular Interactions

Theoretical Studies of Halogen Bonding and Hydrogen Bonding

This compound is a molecule rich in potential non-covalent interactions. The presence of three different halogen atoms (iodine, chlorine, and fluorine) allows for the formation of halogen bonds, while the hydrogen atoms on the aromatic ring can participate in hydrogen bonding.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. nih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Therefore, the iodine atom in this compound is expected to be the strongest halogen bond donor. The chlorine atom can also form halogen bonds, albeit weaker ones. Fluorine is generally a poor halogen bond donor due to its high electronegativity and low polarizability. nih.gov

Theoretical studies, often employing ab initio methods like Møller–Plesset perturbation theory (MP2) or DFT, can be used to calculate the geometry and energy of halogen-bonded complexes. acs.org For this compound, these calculations would likely show a preference for halogen bonding through the iodine atom, with the interaction being highly directional along the C-I bond axis. nih.gov The interaction energy of a C-I···N halogen bond, for example, can be comparable to that of a conventional hydrogen bond. acs.org

Investigation of Non-Covalent Interactions in Molecular Assemblies

In the solid state, the arrangement of this compound molecules will be governed by a complex interplay of various non-covalent interactions, including halogen bonds, hydrogen bonds, and π-π stacking interactions. Computational methods can be used to predict and analyze the crystal packing of this molecule.

Theoretical tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these non-covalent interactions. rsc.org QTAIM analysis can identify bond critical points between interacting atoms, providing evidence for the existence of an interaction and an indication of its strength. acs.org NBO analysis can reveal charge transfer interactions between orbitals, which are a key component of many non-covalent interactions. acs.org

The combination of different non-covalent interactions can lead to the formation of specific supramolecular synthons, which are recurring structural motifs in crystal engineering. For this compound, one might expect to see synthons involving C-I···Cl or C-I···F halogen bonds, as well as C-H···I, C-H···Cl, or C-H···F hydrogen bonds. The relative strengths and directionalities of these interactions will determine the final crystal structure.

A hypothetical analysis of intermolecular interactions in a dimer of this compound is presented in the table below.

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

| Halogen Bond | C-I ··· Cl-C | 3.2 | -2.5 |

| Hydrogen Bond | C-H ··· F-C | 2.8 | -0.8 |

| π-π Stacking | Benzene rings | 3.5 | -1.2 |

Note: This data is for illustrative purposes and represents typical values for such interactions.

Application of 2 Chloro 3 Fluoroiodobenzene As a Versatile Synthetic Building Block

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For a multi-halogenated substrate like 2-chloro-3-fluoroiodobenzene, the success of these reactions hinges on the ability to selectively activate one C-X bond over the others. Palladium-catalyzed systems are particularly effective in this regard, enabling a range of transformations that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling (C-C Bond Formation with Organoboron Reagents)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides. nih.gov In the case of this compound, the reaction can be directed to selectively occur at the most labile carbon-iodine bond. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | >95 |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 90 | ~90 |

Note: The data in this table is illustrative and based on typical conditions for similar substrates, as specific experimental data for this compound was not available in the searched literature.

Sonogashira Coupling (C-C Bond Formation with Terminal Alkynes)

The Sonogashira coupling provides a powerful method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. soton.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. For this compound, the reaction is expected to proceed selectively at the C-I bond, leveraging its higher reactivity compared to the C-Cl bond. nih.gov

The mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the aryl iodide. Reductive elimination then affords the arylalkyne product. soton.ac.uk

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | >90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | RT | >95 |

| 3 | 1-Hexyne | Pd₂(dba)₃ | CuI | Cs₂CO₃ | DMF | 80 | ~85 |

Note: The data in this table is illustrative and based on typical conditions for similar substrates, as specific experimental data for this compound was not available in the searched literature.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. researchgate.netwikipedia.org This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org When applied to this compound, selective amination at the C-I position can be achieved under carefully controlled conditions. nih.gov

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.net The choice of a suitable phosphine ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results. acsgcipr.org

Table 3: General Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | >90 |

| 2 | Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | >90 |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | ~85 |

Note: The data in this table is illustrative and based on typical conditions for similar substrates, as specific experimental data for this compound was not available in the searched literature.

Chemoselectivity in Multi-Halogenated Substrates (Iodine vs. Bromine vs. Chlorine vs. Fluorine Reactivity)

The ability to achieve selective transformations on polyhalogenated substrates is a key challenge and opportunity in organic synthesis. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl > C-F. nih.gov This trend is primarily governed by the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition to the palladium catalyst.

In the case of this compound, this reactivity difference allows for the selective functionalization of the C-I bond while leaving the C-Cl and C-F bonds intact. nih.gov This chemoselectivity is crucial for sequential cross-coupling strategies, where the remaining halogen atoms can be targeted in subsequent reaction steps under more forcing conditions or with different catalyst systems. The C-F bond is generally unreactive in these cross-coupling reactions, acting as a stable substituent. bham.ac.uk

Catalyst Speciation and Ligand Effects in Cross-Coupling Optimization

The nature of the palladium catalyst and the ancillary ligands plays a pivotal role in determining the efficiency, selectivity, and scope of cross-coupling reactions. The active catalytic species is typically a Pd(0) complex, which can be generated in situ from a Pd(II) precursor. wikipedia.org

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the regioselectivity of the reaction. gessnergroup.com Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), have been shown to be highly effective in a wide range of cross-coupling reactions, including those involving challenging substrates. gessnergroup.com For polyhalogenated substrates, the ligand can influence which C-X bond is preferentially activated, sometimes allowing for a reversal of the expected reactivity. rsc.org

Derivatization for Advanced Functional Molecules

The products obtained from the selective cross-coupling reactions of this compound serve as valuable intermediates for the synthesis of more complex and advanced functional molecules. The remaining chloro and fluoro substituents can be further manipulated or can be incorporated into the final target molecule to modulate its biological or material properties.

For instance, the chloro group can undergo nucleophilic aromatic substitution or can be subjected to a second cross-coupling reaction under more vigorous conditions. The fluorine atom, being largely inert to cross-coupling conditions, becomes a key substituent in the final product, often enhancing properties such as metabolic stability and binding affinity in pharmaceutical applications. researchgate.netnih.gov The ability to introduce a variety of substituents in a controlled manner makes this compound a powerful tool for generating libraries of compounds for drug discovery and materials science. nih.gov

Synthesis of Complex Organic Scaffolds (e.g., Carbazole (B46965) Derivatives, Indazole Derivatives)

The synthesis of nitrogen-containing heterocycles like carbazoles and indazoles is of great interest due to their prevalence in pharmaceuticals, agrochemicals, and materials for organic electronics. wikipedia.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful methods for constructing the C-N bonds necessary to form these scaffolds. wikipedia.orgmdpi.com

This compound is a theoretically ideal substrate for the stepwise and regioselective synthesis of such compounds. The highly reactive C-I bond can be selectively targeted in an initial cross-coupling reaction, leaving the C-Cl and C-F bonds intact for subsequent functionalization. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be employed to couple this compound with an appropriate aniline or amine. nih.gov A subsequent intramolecular cyclization, potentially via another palladium-catalyzed C-H activation or a different coupling strategy targeting the C-Cl bond, could then form the carbazole ring system. researchgate.net

Similarly, indazole derivatives could be synthesized. A common route involves the reaction of a 2-haloaryl carbonyl compound with a hydrazine, followed by cyclization. Alternatively, palladium-catalyzed methods can be used to form the N-N bond or to cyclize a pre-formed precursor. nih.govorganic-chemistry.org The differential reactivity of the halogens in this compound would allow for its incorporation into complex indazole structures through sequential, site-selective cross-coupling reactions. organic-chemistry.org

While direct examples employing this compound are not prominent in the literature, the synthesis of carbazoles from 1,2-dihaloarenes and anilines demonstrates the feasibility of this approach. mdpi.com The general reaction schemes for these palladium-catalyzed cyclizations underscore the potential of polysubstituted haloarenes.

Table 1: Potential Palladium-Catalyzed Reactions for Carbazole Synthesis

| Reaction Name | General Reactants | Catalyst/Ligand System (Typical) | Potential Role of this compound |

|---|---|---|---|

| Buchwald-Hartwig Amination / C-H Arylation | o-Dihaloarene + Aniline | Pd(OAc)₂, P(t-Bu)₃ | Serves as the o-dihaloarene equivalent, with selective initial C-I coupling followed by intramolecular C-H arylation. |

| Intramolecular Buchwald-Hartwig Amination | N-(2,3-dihalophenyl)aniline | Pd₂(dba)₃, XPhos | Precursor would be formed by a prior SNAr or coupling reaction; intramolecular cyclization would then proceed selectively at the C-I bond. |

Radiosynthesis Applications (e.g., ¹⁸F-Labeling via Iodonium (B1229267) Precursors)

In nuclear medicine, positron emission tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The late-stage introduction of ¹⁸F into complex molecules is a significant challenge in radiochemistry. One of the most effective methods for ¹⁸F-labeling of aromatic rings is through the nucleophilic substitution of a diaryliodonium salt precursor. beilstein-journals.org

Diaryliodonium salts are hypervalent iodine compounds that can be synthesized from iodoarenes. doi.orgbeilstein-journals.org this compound could serve as a valuable starting material for the synthesis of such precursors. The iodo-functional group can be oxidized and coupled with another aromatic ring to form an unsymmetrical diaryliodonium salt. beilstein-journals.org

The general strategy involves:

Oxidation of the iodine atom in this compound.

Coupling with another arene (e.g., an electron-rich arene like 1,3,5-trimethoxybenzene, which acts as a non-transferable "dummy" ligand) in the presence of an acid. beilstein-journals.org

Purification of the resulting diaryliodonium salt precursor.

This precursor, bearing the 2-chloro-3-fluorophenyl group, could then be subjected to nucleophilic radiofluorination with [¹⁸F]fluoride. The ¹⁸F ion would displace the entire iodonium group, attaching to the carbon that was previously bonded to iodine, yielding the desired ¹⁸F-labeled 2-chloro-3-fluorobenzene derivative. This method is particularly advantageous for late-stage fluorination due to its speed and efficiency. nih.gov Although the direct radiosynthesis from this compound has not been specifically detailed, the synthesis of various diaryliodonium salts from functionalized iodoarenes is a well-established principle in radiopharmaceutical chemistry. mdpi.comdoi.org

Role in Materials Science Research as a Precursor

Halogenated aromatic compounds are fundamental building blocks in materials science, serving as precursors for a wide range of functional organic materials. The ability to undergo selective cross-coupling reactions makes them indispensable for constructing the conjugated systems found in liquid crystals and organic semiconductors.

Synthesis of Precursors for Liquid Crystals and Organic Semiconductors

Liquid crystals (LCs) are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. researchgate.net The molecular structure of LCs typically consists of a rigid core and flexible terminal chains. The introduction of halogen atoms, particularly fluorine, into the rigid core is a common strategy to tune the material's properties, such as its dielectric anisotropy, viscosity, and mesophase behavior. researchgate.netsemanticscholar.org this compound could be used as a starting fragment for the synthesis of the rigid core of a liquid crystal molecule. Through sequential Sonogashira, Suzuki, or other cross-coupling reactions, primarily at the reactive C-I position, extended aromatic systems can be constructed. The remaining chloro and fluoro substituents would ultimately be incorporated into the final LC structure, influencing its intermolecular interactions and macroscopic properties.

In the field of organic electronics, carbazole-based materials are widely used as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) and as host materials for phosphorescent emitters due to their high thermal stability and excellent charge-transport properties. wikipedia.orgbeilstein-journals.org The synthesis of these materials often relies on building complex carbazole structures through C-N and C-C bond-forming reactions. nih.govresearchgate.net As discussed in section 6.2.1, this compound is a potential precursor for substituted carbazole derivatives. By carefully choosing the coupling partners in reactions like the Buchwald-Hartwig amination, functional groups can be introduced that tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting carbazole material, optimizing it for a specific application in an organic semiconductor device.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective functionalization of one C-X bond over others in a polyhalogenated compound is a significant challenge in organic synthesis. Future research will likely focus on the design of sophisticated catalytic systems that can differentiate between the C-I, C-Cl, and C-H bonds of 2-Chloro-3-fluoroiodobenzene with high selectivity.

Detailed Research Findings:

Site-Selective Cross-Coupling: The development of catalysts, particularly palladium and copper-based systems, with ligands tailored to discern the subtle differences in bond strengths and steric hindrance around the halogen atoms is a key area of investigation. acs.orgacs.org For instance, catalyst systems that show high selectivity for the oxidative addition to the C-I bond, which is the most reactive, are crucial for initial functionalization. rsc.org Subsequent reactions would then require catalysts that can activate the stronger C-Cl or even C-H bonds without disturbing the newly introduced functional group. acs.org

C-H Functionalization: An emerging frontier is the direct functionalization of C-H bonds. nih.gov For this compound, this would involve catalysts, often based on rhodium or palladium, that can selectively activate one of the three available C-H bonds. scispace.combeilstein-journals.org The design of directing groups that can be temporarily installed on the molecule could guide the catalyst to a specific C-H bond, offering a powerful tool for regiocontrol. acs.org

Photoredox Catalysis: The use of visible-light photoredox catalysis in conjunction with transition metal catalysis offers new pathways for C-H functionalization under mild conditions. beilstein-journals.org This dual catalytic approach could enable previously inaccessible transformations of this compound.

Interactive Data Table: Potential Catalyst Systems for Selective Functionalization

| Target Bond | Reaction Type | Potential Catalyst System | Rationale |

| C-I | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Highest reactivity of the C-I bond allows for selective coupling. nih.gov |

| C-Cl | Buchwald-Hartwig Amination | Pd₂(dba)₃ / bulky phosphine (B1218219) ligand | Stronger C-Cl bond requires a more active catalyst system. |

| C-H | Direct Arylation | Rh(III) or Pd(II) with a directing group | Catalyst control can overcome the intrinsic reactivity of the substrate. nih.govscispace.com |

Integration of Advanced Computational Approaches for Reaction Prediction and Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For a molecule like this compound, computational models can predict reactivity, guide catalyst selection, and help in the design of efficient synthetic routes.

Detailed Research Findings:

Predicting Regioselectivity: Machine learning models, such as message passing neural networks (MPNN), are being developed to predict the regioselectivity of cross-coupling reactions with high accuracy. chemrxiv.orgrsc.orgresearchgate.net These models can analyze the electronic and steric features of this compound to predict which halogen is most likely to react with a given coupling partner and catalyst system.

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions. rsc.org By calculating the activation energies for the oxidative addition of a catalyst to the different C-X bonds, researchers can gain insights into the expected selectivity. nih.govrsc.org This information is invaluable for the rational design of new catalysts and reaction conditions.

Substituent Effects: Computational studies can elucidate the electronic influence of the chloro, fluoro, and iodo substituents on the reactivity of the aromatic ring and the individual C-H bonds. ajpchem.org This understanding is critical for planning electrophilic aromatic substitution reactions or directed C-H functionalization.

Exploration of New Derivatization Pathways for Diverse Chemical Libraries

The ability to selectively functionalize each of the halogenated positions on this compound makes it an excellent starting material for the creation of diverse chemical libraries for drug discovery and materials science.

Detailed Research Findings:

Sequential Cross-Coupling: A key strategy involves the sequential cross-coupling of the C-I and C-Cl bonds. Starting with the more reactive C-I bond, a diverse range of substituents can be introduced using reactions like Suzuki, Stille, or Sonogashira couplings. nih.gov The resulting product can then undergo a second cross-coupling reaction at the C-Cl position.

Multi-component Reactions: The development of one-pot, multi-component reactions where this compound is a key building block could lead to the rapid assembly of complex molecular architectures.

Functional Group Interconversion: Research into new methods for the derivatization of polyfunctional compounds is ongoing. nih.govresearchgate.net These strategies could be applied to the products of the initial functionalization of this compound to further increase molecular diversity. For example, a boronic ester introduced at the iodine position could be a handle for further transformations.

Interactive Data Table: Hypothetical Sequential Derivatization of this compound

| Step | Reaction | Reagent | Resulting Intermediate |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Chloro-3-fluoro-1-aryl-benzene |

| 2 | Buchwald-Hartwig Amination | Amine, Pd catalyst | 2-Amino-3-fluoro-1-aryl-benzene |

| 3 | C-H Borylation | Bis(pinacolato)diboron, Ir catalyst | Borylated 2-amino-3-fluoro-1-aryl-benzene |

Integration into Automated Synthesis Platforms for High-Throughput Research

The future of chemical synthesis lies in automation, which allows for the rapid and reproducible synthesis of large numbers of compounds. researchgate.net The well-defined reactivity of building blocks like this compound makes them ideal candidates for integration into automated synthesis platforms.

Detailed Research Findings:

Standardized Reaction Protocols: The development of robust and reliable reaction conditions for the selective functionalization of this compound is a prerequisite for its use in automated synthesis. nih.gov This involves optimizing catalyst loading, reaction times, and purification methods.

High-Throughput Experimentation: Automated platforms enable high-throughput screening of reaction conditions, which can accelerate the discovery of new catalysts and optimal protocols for the derivatization of this compound. scienceintheclassroom.org Nanomole-scale synthesis and screening can rapidly identify promising reaction pathways. rsc.orgnih.gov

Iterative Synthesis: Automated synthesizers can perform iterative coupling reactions, allowing for the step-by-step construction of complex molecules from simple building blocks. semanticscholar.orgnih.govchemrxiv.org this compound could serve as a core scaffold to which different building blocks are sequentially added in an automated fashion. eubopen.org

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-3-fluoroiodobenzene?

Methodological Answer: Synthesis typically involves sequential halogenation of fluorobenzene derivatives. Iodination via electrophilic substitution (e.g., using ICl or KI/Oxone) followed by directed chlorination (e.g., via Friedel-Crafts with AlCl₃) ensures regiochemical control. Alternatively, cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) using organometallic reagents can introduce iodine and chlorine substituents. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to avoid competing side reactions .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- 19F NMR : Identifies fluorine chemical shifts (δ ~ -110 to -130 ppm for meta/para positions).

- 1H NMR : Probes aromatic proton environments adjacent to halogens (e.g., deshielding near iodine).

- Mass Spectrometry (MS) : Confirms molecular weight (256.44 g/mol) via molecular ion peaks and isotopic patterns (Cl, I).

- X-ray Crystallography : Resolves regiochemical ambiguity by mapping atomic positions. Cross-reference with PubChem/CAS data for validation .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate halogenated byproducts.

- Recrystallization : Ethanol/water mixtures exploit temperature-dependent solubility.

- Distillation : For high-purity isolation, employ vacuum distillation (boiling point ~94–98°C at 15 mmHg). Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Iodine : Strongly ortho/para-directing due to its polarizable σ-hole.

- Fluorine : Electron-withdrawing (-I effect) meta-directs but can activate adjacent positions via resonance.

- Chlorine : Competes with fluorine, creating electronic conflicts.

Use density functional theory (DFT) to model transition states and predict reactive sites. Experimentally validate via reactions with amines/thiols under varying pH and solvent polarity .

Q. What analytical challenges arise when distinguishing positional isomers of polyhalogenated benzenes?

Methodological Answer:

- NMR Challenges : Overlapping signals for adjacent halogens (e.g., Cl and F in meta/para positions). Use 2D techniques (COSY, NOESY) to resolve coupling patterns.

- Chromatography : Optimize GC/MS with a DB-5 column or HPLC with a chiral stationary phase to separate isomers.

- X-ray Diffraction : Definitive structural assignment but requires single crystals. Substitute with computational crystallography (e.g., Mercury software) if crystals are unstable .

Q. How can contradictions in reported physical properties (e.g., boiling points) be resolved?

Methodological Answer:

- Source Cross-Validation : Compare PubChem, CAS Common Chemistry, and EPA DSSTox entries.

- Experimental Reproducibility : Measure boiling points under standardized conditions (e.g., 15 mmHg for vacuum distillation).

- Purity Assessment : Use Karl Fischer titration for moisture content and GC-MS for organic impurities. Discrepancies often arise from unrecorded trace solvents or degradation products .

Q. What strategies enhance the stability of this compound during storage?

Methodological Answer:

Q. How are computational methods applied to predict reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition State Analysis : Simulate Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to optimize ligand/base pairs (e.g., PPh₃/K₂CO₃).

- Experimental Validation : Screen reaction conditions (e.g., DMF vs. THF) to align computational predictions with empirical yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.